molecular formula C23H23FN2O4 B357740 7-[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dimethylchromen-2-one CAS No. 902020-80-8

7-[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dimethylchromen-2-one

Cat. No.: B357740
CAS No.: 902020-80-8
M. Wt: 410.4g/mol
InChI Key: XHEYARHCEBCUSG-UHFFFAOYSA-N
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Description

The compound 7-[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dimethylchromen-2-one is a complex organic molecule with potential applications in various scientific fields. It features a chromen-2-one core, which is a common scaffold in medicinal chemistry, and a piperazine ring substituted with a fluorophenyl group, adding to its pharmacological interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dimethylchromen-2-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of a suitable phenol with an acetic acid derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Attachment of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which is coupled to the piperazine ring through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dimethylchromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to introduce additional functional groups.

    Reduction: The piperazine ring can be reduced to modify its electronic properties.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

7-[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dimethylchromen-2-one: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting neurological disorders.

    Industry: The compound can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dimethylchromen-2-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring modulates its pharmacokinetic properties. The chromen-2-one core is crucial for its overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one
  • 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one

Uniqueness

The unique combination of the chromen-2-one core, piperazine ring, and fluorophenyl group in 7-[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dimethylchromen-2-one distinguishes it from other similar compounds. This specific arrangement enhances its potential as a pharmacologically active molecule with diverse applications in scientific research.

Properties

CAS No.

902020-80-8

Molecular Formula

C23H23FN2O4

Molecular Weight

410.4g/mol

IUPAC Name

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C23H23FN2O4/c1-15-16(2)23(28)30-21-13-19(7-8-20(15)21)29-14-22(27)26-11-9-25(10-12-26)18-5-3-17(24)4-6-18/h3-8,13H,9-12,14H2,1-2H3

InChI Key

XHEYARHCEBCUSG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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